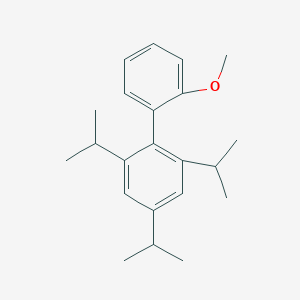
2,4,6-Triisopropyl-2'-methoxybiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triisopropyl-2’-methoxybiphenyl is an organic compound with the molecular formula C22H30O It is a biphenyl derivative characterized by the presence of three isopropyl groups and a methoxy group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropyl-2’-methoxybiphenyl typically involves the reaction of 1-chloro-2,5-dimethoxybenzene with 1,3,5-triisopropylbenzene boronic acid in the presence of a catalyst such as lead acetate. The reaction is carried out in a solvent like toluene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triisopropyl-2’-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biphenyl derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups into the biphenyl structure.
Applications De Recherche Scientifique
2,4,6-Triisopropyl-2’-methoxybiphenyl has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Triisopropyl-2’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropyl-2’-methylbiphenyl: Similar in structure but with a methyl group instead of a methoxy group.
Bis(2,4,6-Triisopropylphenyl) disulfide: Contains disulfide linkage instead of a biphenyl structure.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups and a phosphine group.
Uniqueness
2,4,6-Triisopropyl-2’-methoxybiphenyl is unique due to the presence of both isopropyl and methoxy groups on the biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H30O |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C22H30O/c1-14(2)17-12-19(15(3)4)22(20(13-17)16(5)6)18-10-8-9-11-21(18)23-7/h8-16H,1-7H3 |
Clé InChI |
GFOVVCLICMVFKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















